![molecular formula C20H23N5O3 B2814788 3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1797182-11-6](/img/structure/B2814788.png)
3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Cytotoxicity
Pyrazole derivatives, including those with methoxyphenyl substituents, have been synthesized and characterized for their potential cytotoxic activities against certain cancer cell lines. For example, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their structural establishment and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Spectral and X-ray Crystal Structure Analysis
The detailed structural analysis of pyrazole derivatives through techniques like NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies provides insights into their molecular geometries and electronic structures. Kumara et al. (2018) synthesized a novel pyrazole derivative, offering insights into its structural parameters and thermo-optical properties through various analytical techniques (Kumara, Kumar, Kumar, & Lokanath, 2018).
Potential Biological Activities
Antimicrobial and Antioxidant Properties
Research has shown that pyrazole derivatives exhibit significant antimicrobial and antioxidant activities. Studies involve the synthesis of these compounds and evaluation of their biological activities against various pathogens and free radical models, underscoring the therapeutic potential of such molecules in treating infectious and oxidative stress-related diseases.
Anti-diabetic Activity
Pyrazole derivatives have also been explored for their anti-diabetic properties. Vaddiraju et al. (2022) discussed the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moiety, indicating moderate anti-diabetic activity in some compounds, which can be further exploited to develop potent lead compounds for diabetes treatment (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Mechanism of Action
Target of Action
The compound, also known as Firsocostat , primarily targets the enzyme acetyl-CoA carboxylase (ACC) in the liver . ACC plays a crucial role in fatty acid metabolism, making it a potential target for treating conditions like non-alcoholic fatty liver disease .
Mode of Action
As an ACC inhibitor, Firsocostat interacts with the enzyme to reduce its activity . This interaction leads to a decrease in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . By inhibiting this process, Firsocostat can potentially reduce the accumulation of fat in the liver .
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . This disruption can lead to a reduction in the production of triglycerides and other lipids, which are often elevated in conditions like non-alcoholic fatty liver disease . The downstream effects of this action include a potential decrease in liver fat content and an improvement in liver function .
Pharmacokinetics
As a drug under development, these properties are likely being thoroughly investigated to ensure optimal bioavailability and efficacy .
Result of Action
The molecular and cellular effects of Firsocostat’s action primarily involve a reduction in lipid synthesis in the liver . This can lead to a decrease in liver fat content, potentially improving liver function and mitigating the effects of non-alcoholic fatty liver disease .
Action Environment
Factors such as diet, lifestyle, and the presence of other medications could potentially influence the drug’s effectiveness .
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-24-19(11-18(23-24)14-4-3-5-17(10-14)27-2)20(26)22-15-12-21-25(13-15)16-6-8-28-9-7-16/h3-5,10-13,16H,6-9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNIPUVJPHZEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CN(N=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide |
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